N-[2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]iminopyridine-4-carboxamide
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Overview
Description
N-[2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]iminopyridine-4-carboxamide is a complex organic compound that features an indole core, a piperidine ring, and a pyridine carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]iminopyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The piperidine ring can be introduced through nucleophilic substitution reactions, while the pyridine carboxamide group is often added via amide bond formation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]iminopyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The indole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imine group would yield an amine .
Scientific Research Applications
N-[2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]iminopyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]iminopyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the pyridine carboxamide group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core and exhibit similar biological activities.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-3-carboxylic acid share the piperidine ring and have comparable pharmacological properties.
Pyridine Carboxamide Derivatives: Compounds like nicotinamide and isonicotinamide share the pyridine carboxamide group and are used in various therapeutic applications.
Uniqueness
N-[2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]iminopyridine-4-carboxamide is unique due to its combination of the indole, piperidine, and pyridine carboxamide moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and pathways, making it a versatile compound for research and therapeutic applications .
Properties
IUPAC Name |
N-[2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]iminopyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-19(15-8-10-21-11-9-15)23-22-18-16-6-2-3-7-17(16)25(20(18)27)14-24-12-4-1-5-13-24/h2-3,6-11,27H,1,4-5,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKMKRISBWYFDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417424 |
Source
|
Record name | BAS 01817324 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6064-60-4 |
Source
|
Record name | BAS 01817324 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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